1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone
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Overview
Description
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone is a synthetic organic compound that belongs to the class of dihydronaphthalenes This compound is characterized by the presence of a difluoroboranyloxy group and a methoxy group attached to a dihydronaphthalene ring system
Preparation Methods
The synthesis of 1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-1-tetralone and difluoroborane.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the difluoroboranyloxy group.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the difluoroboranyloxy group, leading to the formation of new derivatives with different functional groups.
Major Products: The major products formed from these reactions include various substituted dihydronaphthalenes, ketones, alcohols, and carboxylic acids.
Scientific Research Applications
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone can be compared with other similar compounds, such as:
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: This compound shares a similar dihydronaphthalene ring system but lacks the difluoroboranyloxy group, making it less reactive in certain chemical reactions.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one: This compound has a more complex structure with additional functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H13BF2O3 |
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Molecular Weight |
266.05 g/mol |
IUPAC Name |
1-(1-difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H13BF2O3/c1-8(17)11-5-3-9-7-10(18-2)4-6-12(9)13(11)19-14(15)16/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
FXUQAHDARDZNTG-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=C(CCC2=C1C=CC(=C2)OC)C(=O)C)(F)F |
Origin of Product |
United States |
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